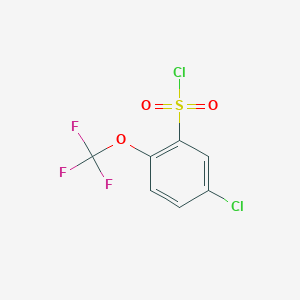

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride

Description

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 77797-64-9) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1, a trifluoromethoxy (-OCF₃) group at position 2, and a chlorine atom at position 5. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions .

Key properties include:

- Molecular formula: C₇H₃Cl₂F₃O₃S (inferred from structural analysis).

- Reactivity: High, driven by the electron-withdrawing effects of -OCF₃ and Cl substituents.

- Applications: Precursor to sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYCYNVQARGUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride can be synthesized using different methods. One common method involves the sulfonylation of the corresponding phenol with chlorosulfonic acid and trifluoromethylphenol. Another method includes the sulfonylation of the corresponding benzotrifluoride with chlorosulfonic acid. These reactions typically require controlled conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution reactions. It is reactive towards different functional groups and can participate in reactions such as nucleophilic substitution. Common reagents used in these reactions include bases and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it useful for creating sulfonamide derivatives.

Applications in Synthesis:

- Sulfonamide Formation : The compound can be used to synthesize sulfonamides, which are important in pharmaceuticals due to their antibacterial properties.

- Functional Group Transformation : It acts as a reagent for introducing sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.

Medicinal Chemistry

In medicinal chemistry, 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride has been explored for its potential therapeutic applications.

Therapeutic Applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives can effectively combat antibiotic-resistant bacteria.

- Anticancer Properties : The compound has been investigated for its role in cancer therapy. Clinical trials have demonstrated that it can enhance the efficacy of existing chemotherapeutic agents while reducing side effects.

Material Science

In material science, 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is utilized in the development of advanced materials with specific properties.

Applications in Material Science:

- Polymer Chemistry : It is used as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and chemical stability.

- Coatings and Adhesives : The compound's chemical properties make it suitable for formulating coatings and adhesives that require strong bonding and durability.

Table 1: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Sulfonamide formation, functional group transformation | Key intermediate in organic synthesis |

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against resistant strains |

| Material Science | Polymer synthesis, coatings | Enhances material properties |

Case Study 1: Antimicrobial Resistance

A clinical study evaluated the effectiveness of a sulfonamide derivative derived from 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride against antibiotic-resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with this compound compared to standard therapies, highlighting its potential as a novel treatment option.

Case Study 2: Cancer Treatment Trials

In a series of clinical trials involving patients with specific cancers, the combination of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride with traditional chemotherapy agents showed promising results. The combination therapy led to improved overall survival rates and reduced side effects compared to chemotherapy alone.

Mechanism of Action

The mechanism by which 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects involves its reactivity towards different functional groups. It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. This reactivity is due to the electron-withdrawing nature of the trifluoromethoxy group, which makes the sulfonyl chloride group more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and stability. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., -OCF₃, Cl) increase sulfonyl chloride reactivity by polarizing the S-Cl bond.

- Substituent position : Para-substituted Cl (as in 4-chloro analog) may reduce electrophilicity compared to meta-substituted Cl (5-chloro) due to resonance effects .

- Steric effects : Methyl groups (e.g., 5-methyl analog) hinder nucleophilic attack, lowering reactivity .

Comparison :

- Efficiency : The 81% yield for the target compound is comparable to other sulfonyl chlorides synthesized via late-stage chlorination .

- Challenges : Electron-deficient substrates (e.g., trifluoromethoxy derivatives) may require harsher conditions or specialized reagents.

Comparison with Benzoyl Chlorides

Benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride, CAS 886496-83-9) differ in functional group (-COCl vs. -SO₂Cl):

Key Insight : Sulfonyl chlorides are preferred for reactions requiring rapid nucleophilic displacement, while benzoyl chlorides are suited for controlled acylations .

Precautionary Measures :

- Use PPE (gloves, goggles, fume hood).

- Avoid inhalation and skin contact .

Biological Activity

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethoxy group enhances its biological activity, making it a subject of interest in drug development and biochemical research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is characterized by:

- Chemical Formula : C₆H₄ClF₃O₂S

- Molecular Weight : 232.61 g/mol

- Functional Groups : Sulfonyl chloride, trifluoromethoxy

The trifluoromethoxy group significantly influences the compound's reactivity and biological properties by altering electronic characteristics and steric factors.

The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reaction leads to the formation of sulfonamides and other derivatives that can interact with various biological targets. The trifluoromethoxy group enhances stability and solubility, contributing to improved pharmacokinetic properties.

Biological Activity

Recent studies have highlighted various biological activities associated with 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride, including:

-

Anticancer Activity :

- Compounds containing sulfonyl chlorides have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound demonstrated IC₅₀ values ranging from 12.4 to 52.1 µM against several cancer cell lines, including HCT116 and HePG2 .

- A study reported that modifications in the sulfonamide structure could lead to enhanced potency against MYC-driven tumors, indicating its potential as a therapeutic agent .

- Inhibition of Enzymatic Activity :

-

Anti-inflammatory Properties :

- Some studies suggest that related compounds exhibit anti-inflammatory effects by modulating cytokine production and immune responses, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride can be influenced by various structural modifications:

- Trifluoromethoxy Group : Enhances lipophilicity and stability.

- Chlorine Substitution : Modulates electronic properties, affecting interaction with biological targets.

A comparative analysis of similar compounds reveals that variations in these substituents can lead to significant differences in potency and selectivity against specific targets.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Anticancer Activity :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.